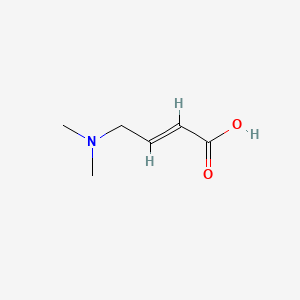

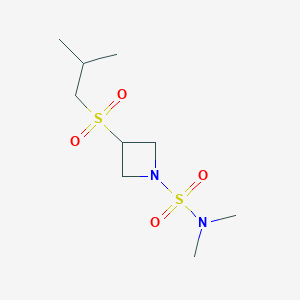

![molecular formula C21H20N2O5 B2535991 3-Ethyl 6-methyl 4-[(2-methoxyphenyl)amino]quinoline-3,6-dicarboxylate CAS No. 371129-21-4](/img/structure/B2535991.png)

3-Ethyl 6-methyl 4-[(2-methoxyphenyl)amino]quinoline-3,6-dicarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-Ethyl 6-methyl 4-[(2-methoxyphenyl)amino]quinoline-3,6-dicarboxylate” is a chemical compound with the molecular formula C21H20N2O5 . It has an average mass of 380.394 Da and a monoisotopic mass of 380.137207 Da .

Molecular Structure Analysis

The molecular structure of this compound includes a quinoline ring, which is a heterocyclic aromatic organic compound. It also contains ethyl, methyl, methoxyphenyl, and carboxylate groups .Physical And Chemical Properties Analysis

This compound has a molecular formula of C21H20N2O5, an average mass of 380.394 Da, and a monoisotopic mass of 380.137207 Da .Applications De Recherche Scientifique

Synthesis and Chemical Properties

Research has focused on the synthesis and chemical properties of related quinoline compounds. For example, Bänziger et al. (2000) developed a practical and large-scale synthesis of a related compound, rac-(3S,4aR,10aR)-6-methoxy-1-propyl-1,2,3,4,4a,5,10,10a-octahydrobenzo[g]quinoline-3-carboxylic acid methyl ester, highlighting the importance of these compounds as intermediates for pharmaceuticals (Bänziger et al., 2000). Similarly, Gao et al. (2011) described a synthesis method for benzofuran-2-yl-quinoline-3-carboxylic acid derivatives, emphasizing the utility of these compounds in chemical research (Gao et al., 2011).

Antimicrobial and Antituberculosis Activity

Quinoline derivatives have been investigated for their antimicrobial properties. Jaso et al. (2005) synthesized new quinoxaline-2-carboxylate 1,4-dioxide derivatives as anti-Mycobacterium tuberculosis agents, demonstrating the potential of quinoline derivatives in treating infectious diseases (Jaso et al., 2005). Agui et al. (1977) also explored the synthesis and antimicrobial activity of novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids, further indicating the antimicrobial potential of these compounds (Agui et al., 1977).

Applications in Pharmaceutical Research

Quinoline derivatives have been explored in pharmaceutical research. Baba et al. (1998) synthesized and evaluated the activity of metabolites of ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate, a new type of disease-modifying antirheumatic drug (DMARD) (Baba et al., 1998). This highlights the therapeutic potential of quinoline derivatives in treating chronic diseases.

Mécanisme D'action

Target of Action

The compound is a quinoline derivative. Quinoline and its derivatives are known to interact with various biological targets such as DNA, enzymes, and receptors . .

Mode of Action

The mode of action of quinoline derivatives can vary greatly depending on their structure and the specific target they interact with. They may inhibit enzyme activity, intercalate with DNA, or modulate receptor signaling .

Biochemical Pathways

Quinoline derivatives can affect various biochemical pathways depending on their specific targets. For example, some quinoline-based drugs inhibit DNA synthesis in bacteria, making them effective antibiotics .

Pharmacokinetics

The ADME properties of quinoline derivatives can vary greatly depending on their specific structure. Factors such as the presence of functional groups and the overall lipophilicity of the molecule can influence absorption, distribution, metabolism, and excretion .

Result of Action

The molecular and cellular effects of quinoline derivatives can include inhibition of cell growth, induction of apoptosis, and modulation of immune response, among others .

Action Environment

The action, efficacy, and stability of quinoline derivatives can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules .

Propriétés

IUPAC Name |

3-O-ethyl 6-O-methyl 4-(2-methoxyanilino)quinoline-3,6-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O5/c1-4-28-21(25)15-12-22-16-10-9-13(20(24)27-3)11-14(16)19(15)23-17-7-5-6-8-18(17)26-2/h5-12H,4H2,1-3H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NECAITNNUSKJPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C=CC(=CC2=C1NC3=CC=CC=C3OC)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

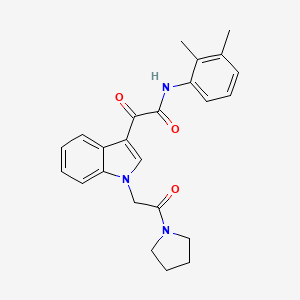

![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3,5-dimethylisoxazole-4-carboxamide](/img/structure/B2535913.png)

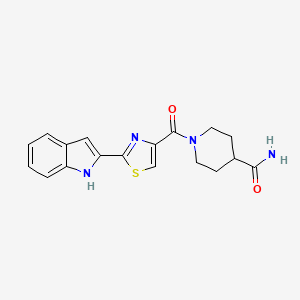

![1-(5-Chloro-2,4-dimethoxyphenyl)-3-[2-(3-chlorophenyl)-4-methoxyquinolin-6-yl]urea](/img/structure/B2535917.png)

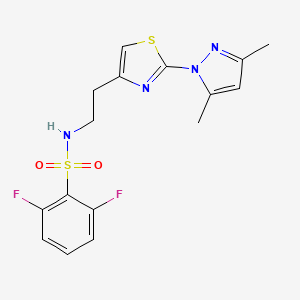

![N-(4-methylbenzyl)-3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2,3-dihydro[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2535918.png)

![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide](/img/structure/B2535924.png)

![(1-(3-(naphthalen-1-yloxy)propyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B2535926.png)

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methyl-2-phenylacetamide](/img/structure/B2535928.png)